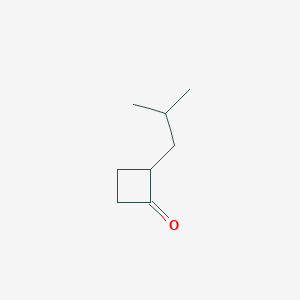

2-(2-Methylpropyl)cyclobutan-1-one

Description

Properties

IUPAC Name |

2-(2-methylpropyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)5-7-3-4-8(7)9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUYHRGTBXISEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Intrinsic Reactivity of the Cyclobutanone Ring System

Influence of Ring Strain on Chemical Reactivity

The cyclobutane (B1203170) ring is characterized by significant ring strain, a combination of angle strain and torsional strain. wikipedia.orgmasterorganicchemistry.com In an ideal tetrahedral carbon, the bond angles are 109.5°, but the geometric constraints of a four-membered ring force these angles to be approximately 90°. fiveable.mechemistrysteps.com This deviation from the ideal angle leads to angle strain. masterorganicchemistry.com Additionally, the substituents on the ring are held in eclipsed or nearly eclipsed conformations, resulting in torsional strain. masterorganicchemistry.com This inherent instability, with a calculated ring strain of about 26.3 kcal/mol for cyclobutane, makes the molecule more reactive than its acyclic counterparts as it seeks to relieve this strain through chemical reactions. masterorganicchemistry.com

The presence of the carbonyl group within the strained cyclobutane ring further enhances its reactivity. The carbonyl carbon in any ketone is electrophilic due to the polarity of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon. libretexts.orglibretexts.org In cyclobutanone (B123998), this electrophilicity is amplified. fiveable.me The significant ring strain makes the carbonyl carbon more susceptible to nucleophilic attack, as this can be a step towards relieving the strain. fiveable.me The electrophilicity of the carbonyl carbon is a key factor in many of the reactions that cyclobutanones undergo.

A study on the electrophilicity of cyclohexanones showed that substitutions on the ring can influence the reactivity of the carbonyl group. nih.gov While this study was not on cyclobutanones, the principles can be extended. The isobutyl group at the 2-position of 2-(2-methylpropyl)cyclobutan-1-one, being an electron-donating group, might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclobutanone. However, the dominant factor remains the high ring strain.

To alleviate some of the torsional strain from eclipsed interactions, the cyclobutane ring is not perfectly planar but adopts a puckered or "butterfly" conformation. masterorganicchemistry.comlibretexts.org In this conformation, one carbon atom is out of the plane of the other three. masterorganicchemistry.comyoutube.com This puckering slightly reduces the torsional strain, though it can slightly increase the angle strain. libretexts.org The molecule rapidly interconverts between different puckered conformations. masterorganicchemistry.com

This conformational flexibility, although limited, can influence the trajectory of approaching reagents and thus the stereochemical outcome of reactions. The puckering can create different steric environments on the two faces of the ring, potentially directing nucleophilic attack to the less hindered side. For a substituted cyclobutanone like 2-(2-methylpropyl)cyclobutan-1-one, the isobutyl group will preferentially occupy a pseudo-equatorial position in the puckered conformation to minimize steric interactions. This preferred conformation will influence how the molecule interacts with other reactants.

Ring-Opening Reaction Mechanisms

A major pathway for relieving the ring strain in cyclobutanones is through reactions that lead to the cleavage of one or more of the carbon-carbon bonds of the ring. These ring-opening reactions are a hallmark of cyclobutanone chemistry and can be initiated by heat, light, or transition metal catalysts.

Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes, which are derivatives of cyclobutanones, provides a pathway to generate distal cyano-substituted alkyl radicals. rsc.org These radicals can then participate in further reactions.

Transition metals are particularly effective at promoting the ring-opening of cyclobutanones under mild conditions. nih.govnih.gov The relief of ring strain provides a strong thermodynamic driving force for these reactions. nih.gov Various transition metals, including rhodium (Rh), iridium (Ir), and palladium (Pd), have been shown to catalyze the C-C bond activation of cyclobutanones and their derivatives. nih.govresearchgate.net The general mechanism often involves the oxidative addition of the strained C-C bond to the metal center, forming a metallacyclopentanone intermediate. This intermediate can then undergo a variety of transformations, leading to a diverse array of products.

Palladium catalysts have been extensively used to effect the ring-opening of cyclobutanones and couple the resulting fragments with other molecules. nih.govresearchgate.net One common pathway involves the palladium-catalyzed nucleophilic addition to the cyclobutanone, followed by a β-carbon elimination that cleaves the ring. nih.gov The resulting σ-alkylpalladium intermediate can then be trapped by various coupling partners.

For instance, a palladium-catalyzed enantioselective sequential ring-opening/cross-coupling of cyclobutanones with aryl halides has been developed. nih.gov This reaction provides chiral indanones, demonstrating the power of this methodology to create complex molecules with high stereocontrol. Another example is the visible light-induced palladium-catalyzed ring opening of cyclobutanone oxime esters. rsc.orgrsc.org In this process, a photoexcited palladium(0) complex activates the cyclobutanone derivative to induce a radical ring opening, generating a cyanoalkyl Pd(I) radical species that can undergo further reactions. rsc.orgrsc.org

The development of palladium-catalyzed ring-opening polymerization of cyclobutanol (B46151) derivatives, which are closely related to cyclobutanones, further highlights the versatility of this approach. nih.govacs.org This process involves a β-carbon elimination of a cyclobutanol precursor to generate a Pd-alkyl intermediate that then undergoes C-C coupling to form polyketones. nih.govacs.org

Transition Metal-Catalyzed C-C Bond Cleavage and Ring Opening

Nickel-Catalyzed Ring-Opening/Reductive Coupling Reactions

Nickel catalysis provides a powerful method for the transformation of cyclobutanones. A notable application is the asymmetric domino ring-opening/cross-coupling reaction of prochiral cyclobutanones. nih.gov In this process, a chiral nickel complex catalyzes the reaction between an aryl iodide-tethered cyclobutanone and an alkyl bromide, which acts as the electrophilic partner. nih.gov This strategy enables the synthesis of chiral indanones bearing a quaternary stereocenter with high enantioselectivity. nih.gov

The proposed mechanism for these reductive couplings involves several key steps. For instance, in nickel-catalyzed dicarbofunctionalization of alkenes, a general catalytic cycle begins with the reduction of a Ni(II) precatalyst to a Ni(0) species. This is followed by oxidative addition of an aryl or alkyl halide. Subsequent steps involve alkene insertion and reductive elimination to form the product and regenerate the active catalyst. researchgate.net A similar pathway is proposed for the reductive coupling of cyclobutanones, where the key step involves the enantiotopic C-C σ-bond activation of the cyclobutanone by a Ni(I) species. nih.gov This efficient approach allows for the synthesis of complex structures like aryl-substituted 1,3-cyclobutanes from functionalized alkyl halides and various aryl bromides. nih.gov

Table 1: Overview of Nickel-Catalyzed Cyclobutanone Reactions

| Reaction Type | Catalyst System | Key Mechanistic Step | Product Type |

| Asymmetric Domino Ring Opening/Cross-Coupling | Chiral Nickel Complex | Ni(I)-mediated enantiotopic C-C σ-bond activation | Chiral Indanones |

| Reductive Coupling | Nickel Catalyst with Ligand | Oxidative addition, Reductive elimination | Aryl-substituted 1,3-cyclobutanes |

Rhodium(I)-Catalyzed Addition/Ring-Opening Reactions with Organoboronic Acids

Rhodium(I) complexes catalyze the reaction between cyclobutanones and organoboronic acids, leading to ring-opened products. nih.gov Specifically, the reaction of a cyclobutanone with an arylboronic acid in the presence of a Rh(I) catalyst yields butyrophenone (B1668137) derivatives. nih.gov The process is initiated by the addition of an arylrhodium(I) species to the carbonyl group of the cyclobutanone. This is followed by a ring-opening of the resulting rhodium(I) cyclobutanolate. nih.gov

This methodology has been extended to the enantioselective arylation of cyclobutanone ketals, which are readily accessible from cyclobutanone. thieme-connect.com Using a chiral rhodium catalyst, a wide variety of arylboronic and vinylboronic acids can be coupled to yield chiral enol ethers with good to excellent enantiomeric excess. thieme-connect.com The mild reaction conditions tolerate a broad range of functional groups, making it a valuable strategy for synthesizing complex cyclobutane-containing molecules. thieme-connect.comresearchgate.net The proposed mechanism involves asymmetric carbometallation followed by β-oxy-elimination. thieme-connect.com

Mechanistic Insights into β-Carbon Elimination

β-Carbon elimination is a crucial step in many transition-metal-catalyzed reactions involving cyclic systems. wikipedia.org It is a process where a bond between a metal center and an alkyl or aryl ligand is cleaved, resulting in the formation of an alkene. wikipedia.org This reaction is less common than its counterpart, β-hydride elimination, primarily because metal-carbon bonds are generally weaker than metal-hydride bonds. wikipedia.org

In the context of rhodium-catalyzed reactions of cyclobutanones, β-carbon elimination is a key transformation of an intermediate rhodacyclopentanone. rsc.org The reaction sequence typically begins with the oxidative addition of a Rh(I) catalyst into a C-C bond of the cyclobutanone. rsc.orgchimia.ch For instance, spirocyclic cyclobutanones can be converted to cyclohexenones through a sequence of C-C bond oxidative addition and subsequent β-carbon elimination. rsc.org The regioselectivity of the β-carbon elimination step can be influenced by the substitution pattern on the ring, with the migration of the less hindered carbon often being favored. rsc.org

Mechanistic studies on related systems, such as the cycloaddition of ene-vinylcyclopropanes, show that after an initial cyclometallation, the resulting intermediate undergoes β-carbon elimination to open the three-membered ring, forming a π-allyl rhodacyclic intermediate which then proceeds to the final product via reductive elimination. nih.gov In some systems, β-hydride elimination can be a competing or sequential process. acs.orgnih.gov

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are concerted processes where a single bond is formed or broken between the termini of a pi system, leading to a cyclic or ring-opened product, respectively. masterorganicchemistry.commasterorganicchemistry.com The stereochemical outcome of these reactions is governed by the principle of orbital symmetry conservation and depends on whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.com

For four-membered rings, the thermal decomposition of cyclobutanone at approximately 350 °C results in a [2+2] cycloelimination, yielding ethylene (B1197577) and ketene (B1206846). wikipedia.org This ring-opening is a concerted process. masterorganicchemistry.com In the case of substituted cyclobutenes, thermal ring-opening is a conrotatory process, where the termini of the breaking sigma bond rotate in the same direction. masterorganicchemistry.comnih.gov Conversely, photochemical electrocyclic ring-opening is a disrotatory process, with the termini rotating in opposite directions. masterorganicchemistry.comresearchgate.net These rules dictate the stereochemistry of the resulting diene product. masterorganicchemistry.com While much of the detailed stereochemical study has been on cyclobutene (B1205218) systems, the fundamental principles of orbital symmetry control apply to the concerted cleavage of the cyclobutanone ring. masterorganicchemistry.comresearchgate.net

Table 2: Stereochemical Rules for 4π Electrocyclic Reactions

| Condition | Mode of Rotation |

| Thermal (Heat) | Conrotatory |

| Photochemical (Light) | Disrotatory |

Nucleophilic Addition Reactions of Cyclobutanones

The carbonyl group of 2-(2-Methylpropyl)cyclobutan-1-one is electrophilic due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the formation of a new carbon-nucleophile bond and the breaking of the C-O pi bond, which changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

The general mechanism begins with the attack of the nucleophile on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.com In a subsequent step, this alkoxide intermediate is typically protonated (e.g., by water or a weak acid) to yield the final neutral alcohol product. youtube.comyoutube.com The reactivity in these additions is influenced by electronic and steric factors. masterorganicchemistry.com

Cyclobutanone Hydration Equilibrium

In the presence of water, ketones can exist in equilibrium with their corresponding gem-diol, or hydrate (B1144303). stackexchange.com For most simple ketones, the equilibrium constant for hydration is small, favoring the ketone form. chegg.com However, for cyclobutanone, the equilibrium constant is significantly greater than one, indicating that the hydrate is the favored species. chegg.com

The driving force for this favorable hydration equilibrium is the relief of ring strain. The carbonyl carbon in cyclobutanone is sp²-hybridized, with an ideal bond angle of 120°. The constrained four-membered ring forces this angle to be much smaller, creating significant angle strain. stackexchange.com Upon nucleophilic addition of water, the carbon rehybridizes to sp³, which has a preferred bond angle of 109.5°. This change brings the bond angle closer to what the ring can accommodate, thereby releasing a substantial amount of the inherent ring strain and shifting the equilibrium toward the more stable hydrate form. stackexchange.comchegg.com

Table 3: Hydration Equilibrium of Ketones

| Ketone | Hybridization (Carbonyl C) | Geometry (Carbonyl C) | Hybridization (Hydrate C) | Geometry (Hydrate C) | Equilibrium Position |

| Acyclic Ketone | sp² | Trigonal Planar | sp³ | Tetrahedral | Favors Ketone |

| Cyclobutanone | sp² | Trigonal Planar | sp³ | Tetrahedral | Favors Hydrate |

Reactivity with Thiol Nucleophiles

Thiols, the sulfur analogs of alcohols, react with ketones like 2-(2-Methylpropyl)cyclobutan-1-one to form thioacetals. chemistryscore.comwikipedia.org This reaction is typically catalyzed by a Lewis or Brønsted acid. wikipedia.org The reaction proceeds through a hemithioacetal intermediate. wikipedia.org The initial step involves the nucleophilic attack of the thiol's sulfur atom on the carbonyl carbon. chemistryscore.comyoutube.com Following proton transfer steps, a second molecule of the thiol reacts, displacing the hydroxyl group (which leaves as water) to form the stable thioacetal. chemistryscore.com

Thioacetals, particularly cyclic thioacetals formed with dithiols like 1,3-propanedithiol, are valuable as protecting groups for carbonyls because they are stable under both acidic and basic aqueous conditions. chemistryscore.comyoutube.com The nucleophilic character of sulfur makes thiols and especially their conjugate bases, thiolates, potent nucleophiles in these addition reactions. nih.govyoutube.com

Desymmetrization and Enolization Processes

Desymmetrization of prochiral cyclobutanones is a powerful strategy for generating molecular complexity in a single step. nih.gov Among the various methods, enantioselective deprotonation mediated by chiral lithium amides has emerged as a significant approach for accessing chiral building blocks. rsc.org This process involves the selective removal of one of two enantiotopic protons adjacent to the carbonyl group, leading to the formation of a chiral enolate.

The enantioselective deprotonation of substituted cyclobutanones using chiral lithium amides (CLAs) represents a highly effective method for producing chiral synthons. rsc.org This process allows for the conversion of a prochiral starting material into an enantioenriched product, often with high levels of stereocontrol. Chiral lithium amides, acting as strong, non-nucleophilic bases, can effectively discriminate between the two enantiotopic α-protons of the cyclobutanone ring.

In the context of a 2-substituted cyclobutanone such as 2-(2-Methylpropyl)cyclobutan-1-one (1) , the chiral lithium amide would selectively deprotonate at either the C2 or C4 position. However, deprotonation at the C2 position is generally disfavored due to steric hindrance from the adjacent 2-methylpropyl group. Therefore, the deprotonation primarily occurs at the C4 position, leading to the formation of a chiral lithium enolate. This enolate can then be trapped with an electrophile, such as a phosphoryl chloride, to yield an enol phosphate.

The general mechanism for the chiral lithium amide mediated deprotonation of a substituted cyclobutanone is depicted below:

Scheme 1: General Scheme for Chiral Lithium Amide Mediated Deprotonation of a Substituted CyclobutanoneWhere R' is a substituent and NR2 is a chiral amine.*

The success of this enantioselective deprotonation is highly dependent on several factors, including the structure of the chiral lithium amide, the solvent, temperature, and the presence of additives like lithium chloride (LiCl). Different chiral amines can lead to varying levels of enantioselectivity and yield.

The following table summarizes the results from the enantioselective deprotonation of various 3-substituted cyclobutanones, which can be used to predict the potential outcomes for 2-(2-Methylpropyl)cyclobutan-1-one (1) . The use of different chiral amines (CA) leads to different levels of enantioselectivity.

| Entry | Substrate (1) | Chiral Amine (CA) | Product (2) | Yield (%) | ee (%) |

| 1 | 3-Phenylcyclobutanone | (R,R)-bis(α-methylbenzyl)amine | 2-Phenylcyclobutenyl phosphate | 85 | 92 |

| 2 | 3-(4-Methoxyphenyl)cyclobutanone | (R,R)-bis(α-methylbenzyl)amine | 2-(4-Methoxyphenyl)cyclobutenyl phosphate | 88 | 93 |

| 3 | 3-(4-Chlorophenyl)cyclobutanone | (R,R)-bis(α-methylbenzyl)amine | 2-(4-Chlorophenyl)cyclobutenyl phosphate | 82 | 90 |

| 4 | 3-Naphthylcyclobutanone | (R,R)-bis(α-methylbenzyl)amine | 2-Naphthylcyclobutenyl phosphate | 73 | 88 |

| 5 | 3-Thiophenylcyclobutanone | (R,R)-bis(α-methylbenzyl)amine | 2-Thiophenylcyclobutenyl phosphate | 65 | 93 |

| 6 | 3-Ethylcyclobutanone | (R,R)-bis(α-ethylbenzyl)amine | 2-Ethylcyclobutenyl phosphate | 76 | 94 |

| Data is inferred from studies on 3-substituted cyclobutanones and is presented for illustrative purposes for the potential reactivity of 2-(2-Methylpropyl)cyclobutan-1-one. rsc.org |

The choice of the chiral amine is critical. For instance, replacing the methyl group with an ethyl group in the chiral amine (CA-9 in the source) has been shown to improve the enantiomeric excess for certain substrates. rsc.org This suggests that fine-tuning the structure of the chiral lithium amide is a key strategy for optimizing the enantioselectivity of the deprotonation of 2-(2-Methylpropyl)cyclobutan-1-one (1) .

The resulting enol phosphates are stable and can be used in subsequent transformations, such as Negishi coupling reactions, to introduce further complexity and build intricate molecular architectures. rsc.org This two-step sequence of enantioselective deprotonation followed by a cross-coupling reaction provides a powerful tool for the synthesis of complex molecules from simple cyclobutanone precursors.

Computational and Theoretical Chemistry Studies on Cyclobutanones, Relevant to 2 2 Methylpropyl Cyclobutan 1 One

Electronic Structure Calculations for Ground and Excited States

Electronic structure calculations are fundamental to predicting the behavior of molecules. northwestern.edu By solving the electronic Schrödinger equation, these methods determine the wavefunctions and energies of electrons, which in turn allows for the prediction of molecular structure, energy, and other properties. northwestern.edu For cyclobutanone (B123998) systems, these calculations are crucial for understanding both their ground-state conformations and their complex excited-state dynamics, which are often governed by multiple competing photochemical pathways. nih.gov

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are widely employed to investigate the molecular geometries, vibrational frequencies, and reactivity descriptors of cyclobutanone and its derivatives.

Studies on cyclobutanone have shown that DFT methods, such as B3LYP, in conjunction with appropriate basis sets like 6-311++G(**), provide excellent agreement with experimental data for geometric parameters. nih.gov These calculations have confirmed the puckered Cs symmetry of the cyclobutanone ring as the ground-state conformation, in contrast to a planar C2v transition state for ring inversion. aip.org The ring puckering is a critical feature influenced by substituents, which would be relevant for the isobutyl group in 2-(2-methylpropyl)cyclobutan-1-one.

DFT has also been instrumental in elucidating the mechanisms of various reactions involving cyclobutanones. For instance, in the rhodium- and nickel-catalyzed intramolecular [4 + 2] cycloaddition of a cyclobutanone with an alkene, DFT calculations revealed that both reactions proceed through a pathway involving oxidative addition, C=C bond insertion, and reductive elimination. acs.orgnih.gov The calculations explained the differing regio- and chemoselectivities observed for the two different metal catalysts. acs.orgnih.gov Similarly, DFT studies have been used to explore the mechanisms of Aza-Baeyer-Villiger rearrangements and organocatalyzed ring expansions, identifying key transition states and non-covalent interactions that control stereoselectivity. researchgate.netnih.gov

Table 1: Representative DFT Applications in Cyclobutanone Chemistry

| Application Area | Key Findings | Relevant Methods | Citations |

|---|---|---|---|

| Molecular Structure | Calculation of bond lengths, angles, and dipole moments. Confirmed puckered C |

B3LYP/6-311++G(**), MP2 | aip.orgnih.gov |

| Catalytic Cycloadditions | Elucidation of Rh- vs. Ni-catalyzed reaction pathways and origins of selectivity. | DFT Calculations | acs.orgnih.gov |

| Rearrangement Reactions | Investigation of Aza-Baeyer-Villiger rearrangement mechanisms. | DFT Calculations | researchgate.net |

| Asymmetric Catalysis | Rationalization of stereochemical outcomes in organocatalyzed reactions. | DFT Calculations | nih.gov |

While DFT is powerful for ground-state properties, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are often necessary for accurately describing excited electronic states, especially in cases of bond breaking/formation and near-degeneracies between states (like at conical intersections). aip.orgarxiv.org The photochemistry of cyclobutanone is a prime example where CASSCF is essential. researchgate.net

Upon photoexcitation, cyclobutanone exhibits complex dynamics involving multiple electronic states (S₁, S₂, T₁, etc.). researchgate.netaip.org CASSCF calculations have been used to map the potential energy surfaces of these excited states, identifying key features like minima, transition states, and conical intersections that govern the relaxation pathways. arxiv.org For instance, studies on the photochemistry of cyclobutanone following excitation to the S₂ (n→3s Rydberg) state have utilized CASSCF to explore the subsequent deactivation pathways, including internal conversion to the S₁ (n→π*) state and subsequent ring-opening. arxiv.orgresearchgate.net

The choice of the "active space" in CASSCF calculations is critical and involves selecting the key orbitals and electrons involved in the process of interest. aip.org For cyclobutanone photochemistry, this typically includes the n and π orbitals of the carbonyl group, as well as the σ and σ* orbitals of the adjacent C-C bonds that are susceptible to cleavage. researchgate.net

The Coupled-Cluster Singles and Doubles (CCSD) method, often with a perturbative correction for triple excitations (CCSD(T)), is considered a "gold standard" in quantum chemistry for obtaining highly accurate energies for single-reference systems (i.e., molecules well-described by a single Lewis structure, like ground-state cyclobutanone). aip.org

In the context of cyclobutanone research, CCSD has been used to refine the geometries and energies of ground-state structures. For example, CCSD/6-311++G** calculations have been used to optimize the Cs (bent) and C2v (planar) structures of cyclobutanone on the ground-state potential energy surface, providing benchmark data for comparison with other methods. aip.org While more computationally expensive than DFT, CCSD provides a higher level of theory for critical points on the potential energy surface. It has also been used in conjunction with other methods, such as in equation-of-motion coupled-cluster (EOM-CCSD) approaches, to predict the photodynamics of cyclobutanone following excitation. arxiv.org

Elucidation of Reaction Mechanisms and Kinetics

A major application of computational chemistry is the detailed elucidation of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. rsc.org For cyclobutanones, theoretical studies have focused on understanding the energetics of various transformations, including pericyclic reactions, rearrangements, and ring-openings.

Identifying the transition state (TS) is key to understanding the kinetics of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products. youtube.comyoutube.com The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea), which determines the reaction rate.

Computational methods are used to locate transition state geometries and calculate their energies. For cyclobutanone reactions, this has been applied to various processes. For example, in the thermal decomposition (cycloreversion) of cyclobutane (B1203170) to two ethylene (B1197577) molecules, a process related to cyclobutanone decomposition, the transition state and high activation energy have been extensively studied theoretically. acs.orgacs.org In the context of organocatalyzed ring expansions of cyclobutanones, computational studies have identified the key transition state, rationalizing the observed stereochemical outcome. nih.gov Similarly, DFT calculations on the asymmetric transfer hydrogenation of cyclobutenediones located the transition states for the reduction of the different carbonyl and C=C bonds, explaining the observed regioselectivity and the sequence of hydrogenation steps. acs.org

Table 2: Examples of Calculated Activation Energies (Ea) for Cyclobutanone-Related Reactions

| Reaction | Computational Method | Calculated Ea (kcal/mol) | Key Insight | Citation |

|---|---|---|---|---|

| Alkoxy radical ring-opening | CASSCF/6-31G* | ~5-7 | Cleavage of the Cα-Cβ bond is kinetically favored. | researchgate.net |

| Pyrrolidine to Cyclobutane Contraction | DFT | 16.0 - 17.7 | The rate-determining step is the release of N₂ from a diazene (B1210634) intermediate. | acs.org |

The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful tool for analyzing reaction barriers. rsc.orgvu.nl It partitions the energy along a reaction coordinate, ΔE(ζ), into two components: the activation strain (ΔEstrain(ζ)) and the interaction energy (ΔEint(ζ)).

ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ)

The activation strain is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt at a certain point along the reaction coordinate. rsc.org The interaction energy is the actual interaction (stabilizing or destabilizing) between the distorted reactants. rsc.org This model provides a detailed understanding of why activation barriers are high or low and why transition states occur early or late in the reaction.

Furthermore, the interaction energy can be broken down into physically meaningful components using Energy Decomposition Analysis (EDA) . youtube.comyoutube.com A typical EDA separates the interaction into terms for electrostatic interaction, Pauli repulsion (steric effects), and orbital interactions (covalent bonding). This allows chemists to pinpoint the dominant forces driving a reaction at the transition state. For instance, it can determine whether a cycloaddition reaction is favored due to strong orbital interactions or favorable electrostatic attraction.

Quantum Chemical Rationalization of Reactivity and Selectivity

Quantum chemical studies provide a fundamental understanding of the factors governing the chemical reactions of cyclobutanones. Modern theoretical frameworks, such as the Molecular Electron Density Theory (MEDT), analyze the changes in electron density along a reaction pathway to explain experimental outcomes. researchgate.net This approach offers a powerful rationalization for molecular mechanisms and reactivity in organic chemistry. researchgate.net

For instance, the mechanism of the Ni(0)-catalyzed cycloaddition reaction of 2-cyclobutanone with alkynes has been investigated using density functional theory (DFT) calculations. researchgate.net These studies indicate that the reaction can proceed through two distinct pathways, initiated by the coordination of either the carbonyl C=O bond or a C(sp³)–H bond to the nickel center. researchgate.net Such computational analyses are crucial for understanding and predicting the regioselectivity and efficiency of methods used to construct complex heterocyclic and carbocyclic skeletons from cyclobutanone precursors. researchgate.net

Furthermore, organocatalyzed reactions, such as the aldol (B89426) reaction, have been computationally explored to understand their high diastereoselectivity and enantioselectivity. In the case of proline-catalyzed aldol reactions of 3-substituted cyclobutanones, theoretical models of the transition state, often involving key hydrogen-bonding interactions, have been proposed to rationalize the observed anti-configuration of the products. mdpi.com This predictive power is essential for designing stereocontrolled syntheses involving cyclobutanone functionalization. mdpi.com

Computational Prediction of Ring Opening Exothermicity

The ring-opening of cyclobutanones is a characteristic reaction, often initiated by photoexcitation. Computational methods are instrumental in predicting the energetics of these pathways. The Norrish Type-I reaction, which involves the homolytic cleavage of the bond between the carbonyl carbon and an α-carbon, is a primary photochemical process for cyclobutanones. aip.org

Upon photoexcitation, cyclobutanone can undergo ring-opening from the S1 excited state, likely passing through a conical intersection with the ground state (S0). researchgate.net This process leads to the formation of a biradical intermediate, which can then fragment into smaller molecules. researchgate.net Theoretical simulations predict the formation of two main sets of products:

C3 products: Carbon monoxide (CO) and cyclopropane (B1198618) or propene. cosmosproject.co.uknih.gov

C2 products: Ethene and ketene (B1206846). cosmosproject.co.uknih.gov

Photochemistry and Non-Adiabatic Dynamics

The behavior of cyclobutanones upon absorption of light is a complex process involving transitions between multiple electronic states. This non-adiabatic dynamic is a fertile ground for advanced computational methods that can track the evolution of the molecule on femtosecond timescales. Much of the recent theoretical work has been driven by a "Prediction Challenge" organized by The Journal of Chemical Physics, which aimed to forecast the results of a gas-phase ultrafast electron diffraction (GUED) experiment on cyclobutanone. barbatti.orgaip.org

Quantum Dynamics Simulations (e.g., Multi-Configuration Time-Dependent Hartree (MCTDH) and Variational Multi-Configuration Gaussian (vMCG))

Quantum dynamics simulations are a cornerstone for studying photoexcited molecular systems. arxiv.orgresearchgate.net The Multi-Configuration Time-Dependent Hartree (MCTDH) method is a powerful algorithm for solving the time-dependent Schrödinger equation for multidimensional systems, making it highly suitable for simulating the nuclear motion of molecules on coupled electronic potential energy surfaces. wikipedia.orguni-heidelberg.de The efficiency of MCTDH allows for the treatment of systems with many degrees of freedom, and its multilayer variant (ML-MCTDH) extends this capability even further. arxiv.orgarxiv.org

In the context of cyclobutanone, MCTDH simulations have been used to model the relaxation dynamics following photoexcitation to the S2 state. arxiv.orgresearchgate.net These simulations show a rapid relaxation from the S2 to the S1 state within the first 500 femtoseconds, with only a small population proceeding further to the ground state in that timeframe. arxiv.orgresearchgate.netcosmosproject.co.uk

The variational Multi-Configurational Gaussian (vMCG) method is another sophisticated approach that uses Gaussian wavepackets to solve the time-dependent Schrödinger equation. ucl.ac.uk A key advantage of vMCG is its direct dynamics implementation (DD-vMCG), where the potential energy surfaces are calculated "on-the-fly" by a quantum chemistry program, bypassing the need to pre-calculate a global potential energy surface. cosmosproject.co.ukaip.orgsemanticscholar.org Both MCTDH and DD-vMCG have been applied to predict the non-adiabatic behavior of cyclobutanone, providing a detailed picture of its ultrafast dynamics. arxiv.orgresearchgate.netaip.org

Table 1: Key Features of MCTDH and vMCG in Cyclobutanone Studies

| Method | Description | Key Finding for Cyclobutanone | Reference |

|---|---|---|---|

| MCTDH | Grid-based method for solving the time-dependent Schrödinger equation, highly efficient for multidimensional systems. | Predicts rapid S2 → S1 relaxation within 500 fs after photoexcitation. | arxiv.orgresearchgate.netwikipedia.org |

| vMCG / DD-vMCG | Method using coupled variational Gaussian wavepackets. The DD-vMCG variant calculates potential energy surfaces on-the-fly. | Used to generate potential energy surfaces and simulate non-adiabatic dynamics for signal prediction. | arxiv.orgcosmosproject.co.ukaip.orgsemanticscholar.org |

Time-Dependent Density Functional Theory (TDDFT) Applications in Photochemical Studies

Time-Dependent Density Functional Theory (TDDFT) has become a "workhorse" for simulating photochemical processes due to its favorable balance of computational cost and accuracy. arxiv.org It is frequently combined with trajectory-based methods like Fewest Switches Surface Hopping (FSSH) to model non-adiabatic dynamics. arxiv.orgbohrium.com

Numerous studies have employed TDDFT-FSSH to simulate the photodynamics of cyclobutanone after excitation to the S2 state. arxiv.orgnih.govresearchgate.net These simulations predict excited-state lifetimes and identify the key conical intersections—points of degeneracy between electronic states—that facilitate rapid internal conversion. For example, simulations have identified a primary S2 → S1 conical intersection involving the compression of a C-C-H bond angle. nih.govresearchgate.net However, TDDFT has known deficiencies, such as an incorrect description of the topology of S1/S0 conical intersections and a systematic underestimation of triplet state energies, which researchers must consider when interpreting results. barbatti.orgarxiv.org

Table 2: Predicted Excited-State Lifetimes for Cyclobutanone from TDDFT-FSSH Simulations

| Transition | Predicted Lifetime (ps) | Computational Details | Reference |

|---|---|---|---|

| S₂ → S₁ | 7.0 | TDDFT-FSSH | arxiv.org |

| S₁ → S₀ | 0.550 | TDDFT-FSSH | arxiv.org |

| S₂ → S₁ | 3.96 | TDDFT-FSSH | nih.govresearchgate.net |

| S₁ → S₀ | 0.498 | TDDFT-FSSH | nih.govresearchgate.net |

Prediction of Spectroscopic Signals (e.g., Gas-Phase Ultrafast Electron Diffraction (GUED))

A primary goal of simulating photochemical dynamics is to predict the outcomes of spectroscopic experiments. aip.orgarxiv.org Gas-Phase Ultrafast Electron Diffraction (GUED) is a powerful experimental technique that can directly probe changes in a molecule's structure over time. aip.orgaip.org Theoretical simulations can generate predicted GUED signals for direct comparison with experimental data. aip.orgarxiv.orgarxiv.org

The standard approach for simulating the GUED signal from a swarm of computed trajectories is the Independent Atom Model (IAM). aip.orgarxiv.org This model calculates the total scattering intensity as the coherent sum of scattering from the individual atoms in the molecule. aip.orgarxiv.org By applying the IAM to the molecular geometries at each time step of a dynamics simulation, a time-resolved diffraction pattern can be generated. researchgate.net

For cyclobutanone, simulations predict that GUED experiments will observe signals primarily related to the C-O bond stretching and an elongation of the molecular ring along the C-C-O axis within the first 500 fs. arxiv.orgresearchgate.net Analysis of the simulated time-resolved difference pair distribution functions (ΔPDFs) reveals distinct time constants associated with different structural evolutions, such as the decay from the S2 minimum and the appearance of structures resembling the S1 minimum or the final photoproducts. arxiv.orgarxiv.org These predictions provide a detailed, atom-level movie of the photochemical reaction. aip.org

Spectroscopic Parameter Prediction

Beyond dynamics, computational chemistry is essential for predicting fundamental spectroscopic parameters. The calculation of an absorption spectrum is often the first step in a photochemical study, as it helps to identify the electronic states involved and validate the chosen theoretical method. aip.orgresearchgate.net

For cyclobutanone, the absorption spectrum has been simulated using methods like TDDFT and Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD). aip.orgaip.org These simulations successfully reproduce the experimental spectrum, particularly the S2(n → 3s) Rydberg state band targeted in recent ultrafast experiments. researchgate.netaip.org Comparing the computed spectrum with the experimental one allows for an assessment of the accuracy of the underlying electronic structure method before embarking on costly dynamics simulations. aip.org

Computational and Theoretical Chemistry Studies on 2-(2-Methylpropyl)cyclobutan-1-one

Computational and theoretical chemistry provide powerful tools for investigating the structural and electronic properties of molecules, including 2-(2-methylpropyl)cyclobutan-1-one. These methods allow for the prediction of various spectroscopic parameters, offering insights that complement experimental data. One of the most significant applications in this area is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts.

GIAO Calculated NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which NMR chemical shifts can be derived. gaussian.com This method has become a standard for predicting the NMR spectra of organic molecules, aiding in structure elucidation and conformational analysis. researchgate.net The accuracy of GIAO calculations depends on the level of theory and the basis set used.

For instance, studies on cyclobutanone and other cyclic ketones highlight the sensitivity of calculated chemical shifts to molecular geometry and the chosen computational level. stackexchange.com The presence of the carbonyl group and the puckered nature of the four-membered ring in 2-(2-methylpropyl)cyclobutan-1-one would significantly influence its electronic environment and, consequently, its NMR chemical shifts.

A theoretical study on the parent cyclobutane molecule has provided insights into the unusual upfield shift of its protons compared to larger cycloalkanes, a phenomenon explained by the response of the carbon-carbon bond framework to the magnetic field. nih.gov The introduction of a carbonyl group and an isobutyl substituent in 2-(2-methylpropyl)cyclobutan-1-one would introduce further complexity into the shielding and deshielding effects experienced by each nucleus.

The GIAO method, often used in conjunction with Density Functional Theory (DFT), calculates the absolute shielding of each nucleus. To obtain the chemical shift (δ), the calculated isotropic shielding value (σ) of a nucleus in the molecule of interest is subtracted from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 1: General Parameters for GIAO NMR Calculations

| Parameter | Description |

| Method | Gauge-Including Atomic Orbital (GIAO) |

| Level of Theory | Typically Density Functional Theory (DFT) (e.g., B3LYP, mPW1PW91) or Møller-Plesset perturbation theory (MP2) gaussian.com |

| Basis Set | A set of mathematical functions used to represent the electronic wave function (e.g., 6-31G(d,p), aug-cc-pVTZ) stackexchange.com |

| Reference Compound | Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR. |

| Output | Isotropic shielding values (in ppm) for each nucleus, which are then converted to chemical shifts. |

Should a computational study on 2-(2-methylpropyl)cyclobutan-1-one be undertaken, it would involve optimizing the molecule's three-dimensional structure at a chosen level of theory. Following this, the GIAO calculations would be performed on the optimized geometry to predict the ¹H and ¹³C NMR chemical shifts. The results would be instrumental in assigning the signals in the experimental spectrum and could also be used to study the conformational preferences of the isobutyl group relative to the cyclobutanone ring.

Recent advancements have also explored the use of machine learning to refine DFT-computed NMR chemical shifts, which could potentially be applied to molecules like 2-(2-methylpropyl)cyclobutan-1-one to achieve higher accuracy. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures and Ring Systems

The cyclobutane (B1203170) framework is a recurring motif in numerous biologically active natural products and serves as a crucial structural element in medicinal chemistry. thieme-connect.dekib.ac.cn 2-(2-Methylpropyl)cyclobutan-1-one acts as a powerful starting point for constructing more elaborate molecular designs, leveraging the inherent reactivity of its strained ring.

Substituted cyclobutanones are instrumental in the synthesis of complex polycyclic and bridged ring systems, which are challenging to assemble using traditional methods. A prominent strategy involves the rhodium(I)-catalyzed activation of the cyclobutanone's C-C bond, enabling annulation reactions with unsaturated partners like alkynes and enynes. nih.govresearchgate.net This "cut-and-sew" approach allows for the rapid construction of intricate, C(sp³)-rich scaffolds. nih.gov

One powerful example is the enantioselective intramolecular Type II cycloaddition of alkynes tethered to a cyclobutanone (B123998) core. This rhodium-catalyzed process facilitates the creation of functionalized [3.3.1]-bridged bicycles, notable for their structural complexity, which includes an exocyclic olefin and an all-carbon quaternary stereocenter. researchgate.net The reaction proceeds under neutral conditions, ensuring high chemoselectivity and tolerance for various functional groups. researchgate.net The use of specific chiral ligands, such as DTBM-segphos, can achieve excellent enantioselectivity. researchgate.net

Table 1: Rhodium-Catalyzed Annulations for Bridged Scaffold Synthesis

| Reaction Type | Catalyst System | Resulting Scaffold | Key Features |

|---|---|---|---|

| Intramolecular Cycloaddition | Cationic Rh(I) with DTBM-segphos | [3.3.1] Bridged Bicycles | Forms quaternary stereocenters; high enantioselectivity. researchgate.net |

| Intramolecular Annulation | [Rh(COD)₂]BF₄ with (R)-H₈-binap | Bis-bicyclic [3.2.1] and [3.1.0] systems | Atom-economical; creates multiple quaternary stereocenters. nih.gov |

These catalytic strategies showcase how the cyclobutanone unit can be methodically elaborated into highly complex, three-dimensional structures relevant to advanced materials and pharmaceutical design. nih.govnih.gov

The cyclobutane ring is a key structural feature in a wide array of natural products known for their diverse and potent biological activities, including antibacterial, antiviral, and immunosuppressant properties. kib.ac.cnnih.gov The [2+2] cycloaddition reaction stands as the most fundamental and widely used method for constructing this four-membered ring, making cyclobutanones like 2-(2-methylpropyl)cyclobutan-1-one essential building blocks in the total synthesis of these complex molecules. nih.govresearchgate.net

While direct syntheses starting from 2-(2-methylpropyl)cyclobutan-1-one are specific to targeted research programs, its role as a representative substituted cyclobutanone is illustrative. For instance, in the synthesis of natural products like artochamin J and piperarborenine B, the core cyclobutane structure is formed via a [2+2] cycloaddition, which is subsequently functionalized. nih.gov A precursor like 2-(2-methylpropyl)cyclobutan-1-one provides a ready-made, functionalized four-membered ring that can be incorporated into a larger synthetic scheme, bypassing the initial cycloaddition step and allowing for direct elaboration.

The ketone functionality is particularly useful, serving as a handle for further modifications such as alkylation, reduction, or rearrangement, enabling the generation of a wide range of natural product analogues for structure-activity relationship studies.

Synthetic Intermediates for Functional Molecules

Beyond its use in building complex cyclic systems, 2-(2-Methylpropyl)cyclobutan-1-one is a valuable intermediate for producing other classes of molecules, including acyclic compounds and nitrogen-containing heterocycles, through controlled ring-manipulation strategies.

The inherent ring strain of the cyclobutane ring can be harnessed to drive selective ring-opening reactions, providing access to functionalized acyclic (linear) compounds that may be difficult to synthesize otherwise. researchgate.net

A primary method for achieving this is the Baeyer-Villiger oxidation . This reaction employs a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide with a Lewis acid to convert a cyclic ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org In the case of 2-(2-methylpropyl)cyclobutan-1-one, this oxidation inserts an oxygen atom adjacent to the carbonyl group, expanding the four-membered ring to a five-membered lactone. This lactone can then be easily hydrolyzed under acidic or basic conditions to yield a linear γ-hydroxy carboxylic acid, effectively opening the original carbocyclic ring. The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom preferentially migrating. organic-chemistry.org

Table 2: Ring-Opening Reactions of 2-(2-Methylpropyl)cyclobutan-1-one

| Reaction | Reagents | Intermediate Product | Final Acyclic Product (after hydrolysis) |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | γ-Lactone | γ-Hydroxy Carboxylic Acid |

More recent methods involve radical-induced C-C bond cleavage, which can be initiated by copper catalysts or visible-light photoredox catalysts. rsc.orgrsc.org These advanced techniques offer alternative pathways to cleave the cyclobutane ring, leading to a variety of functionalized linear products depending on the specific reaction conditions and trapping agents used. rsc.org

The ketone functionality of 2-(2-methylpropyl)cyclobutan-1-one serves as a gateway for the synthesis of nitrogen-containing compounds, particularly substituted cyclobutylamines. These amines are valuable structural motifs in medicinal chemistry.

A direct and widely used method is reductive amination . This one-pot reaction involves treating the cyclobutanone with an amine (such as ammonia (B1221849) or a primary/secondary amine) to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding cyclobutylamine. organic-chemistry.org This process is highly versatile, allowing for the introduction of a variety of substituents on the nitrogen atom.

An alternative, indirect route is the Beckmann rearrangement . The cyclobutanone is first converted to its corresponding oxime by reacting it with hydroxylamine. Treatment of the oxime with an acid catalyst prompts a rearrangement where the carbon atom anti- to the oxime's hydroxyl group migrates to the nitrogen atom, resulting in a five-membered γ-lactam (a cyclic amide). rsc.org This γ-lactam can be used as a synthetic building block itself or be hydrolyzed to produce a γ-aminobutyric acid derivative, which contains both an amine and a carboxylic acid function. rsc.org

There is a direct synthetic relationship between cyclobutanones and functionalized diazoacetoacetates. While cyclobutanones can be precursors to other molecules, they can also be the target products of reactions involving diazo compounds. Specifically, highly substituted cyclobutanones can be constructed from methyl 3-(trialkylsilanyloxy)-2-diazo-3-butenoate.

This process involves a Lewis acid-catalyzed Mukaiyama aldol (B89426) addition between the diazo butenoate and an aldehyde. The resulting diazoacetoacetate product can then undergo a rhodium(II)-catalyzed ring closure, where the diazo group is converted into a carbene that inserts into a C-H bond to form the cyclobutanone ring with high diastereocontrol. This methodology provides an elegant route to complex cyclobutanones that would be challenging to access through other means.

Synthesis of Pyrrolizidinones and Benzazepinones

The inherent ring strain in 2-(2-methylpropyl)cyclobutan-1-one makes it a suitable precursor for various ring-expansion reactions, providing access to valuable nitrogen-containing heterocyclic scaffolds such as pyrrolizidinones and benzazepinones. These reactions typically proceed through the rearrangement of an oxime or via the insertion of a nitrogen atom.

Two classical name reactions are particularly relevant for these transformations: the Beckmann rearrangement and the Schmidt reaction.

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide or a lactam. wikipedia.orgillinois.edulibretexts.org For a cyclic ketone like 2-(2-methylpropyl)cyclobutan-1-one, this process would yield a five-membered γ-lactam. The general process involves the conversion of the ketone to its corresponding oxime, followed by treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid). wikipedia.orglibretexts.org The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the expanded ring system. A recent method describes the synthesis of γ-lactams directly from cyclobutanones using a more stable oxime reagent as the nitrogen source under Brønsted acid catalysis. rsc.org This transformation is significant as the resulting γ-lactam core is central to the structure of pyrrolidinone-based compounds.

Schmidt Reaction: The intramolecular Schmidt reaction is a powerful tool for constructing complex nitrogen-containing heterocycles. chimia.ch When a ketone like 2-(2-methylpropyl)cyclobutan-1-one is treated with hydrazoic acid (HN₃) in the presence of a strong acid, the azido (B1232118) group adds to the carbonyl, and subsequent rearrangement with loss of dinitrogen gas leads to a ring-expanded lactam. The regioselectivity of the migration of the alkyl groups attached to the carbonyl carbon dictates the final structure. chimia.ch This provides a direct route to substituted lactams that are precursors to both pyrrolizidinone and benzazepinone (B8055114) frameworks.

| Reaction | Reagents | Product Type | Relevance to 2-(2-Methylpropyl)cyclobutan-1-one |

| Beckmann Rearrangement | 1. Hydroxylamine2. Acid catalyst (e.g., H₂SO₄) | γ-Lactam | Ring expansion to a five-membered ring, forming a substituted piperidin-2-one. wikipedia.orgrsc.org |

| Schmidt Reaction | Hydrazoic acid (HN₃), Strong acid | γ-Lactam | Ring expansion via nitrogen insertion, yielding a substituted piperidin-2-one. chimia.ch |

Synthesis of 1,3-Difunctionalized Cyclobutanes

The conversion of 2-(2-methylpropyl)cyclobutan-1-one into 1,3-difunctionalized cyclobutanes is a key transformation that unlocks its potential in medicinal chemistry and materials science. These 1,3-disubstituted scaffolds are particularly valuable due to their well-defined stereochemistry and their utility as molecular scaffolds. nih.gov

Several synthetic strategies can achieve this functionalization pattern:

[2+2] Cycloadditions: While this method builds the ring from acyclic precursors, it is a primary route to 1,3-substituted cyclobutanes. For instance, the [2+2] cycloaddition of allenoates with terminal alkenes provides a direct and high-yielding pathway to cyclobutanes with substituents at the 1 and 3 positions. nih.gov

Functionalization of Existing Rings: More relevant to 2-(2-methylpropyl)cyclobutan-1-one, methods have been developed to introduce a second functional group at the C3 position (the γ-position relative to the carbonyl). One such strategy involves a Norrish-Yang reaction to generate a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo palladium-catalyzed C-C bond cleavage and functionalization to install a variety of groups at the γ-position, leading to cis-1,3-difunctionalized cyclobutanes. researchgate.net

These methods enable the conversion of the starting ketone into a bifunctional building block, ready for incorporation into larger, more complex molecules.

Role as Conformationally Restricted Scaffolds in Molecular Design

The cyclobutane ring, with its puckered, three-dimensional structure, serves as an excellent scaffold for imposing conformational restraint on molecules. nih.govnih.gov Unlike flexible aliphatic chains that can adopt numerous conformations, the cyclobutane ring locks substituents into relatively fixed spatial arrangements. This rigidity is a desirable trait in drug design, as pre-organizing a molecule into its bioactive conformation can minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.govnih.gov The 2-(2-methylpropyl)cyclobutan-1-one core, once functionalized, provides a rigid framework upon which pharmacophoric elements can be precisely positioned.

| Attribute | Description | Significance in Molecular Design |

| Rigidity | The four-membered ring has limited conformational flexibility compared to acyclic or larger cyclic systems. | Reduces the number of accessible conformations, minimizing the entropic cost of binding to a target. nih.gov |

| Defined Geometry | Substituents are held in specific cis or trans relationships with predictable bond angles and distances. | Allows for precise spatial positioning of functional groups to optimize interactions with a biological target. nih.gov |

| Three-Dimensionality | The puckered nature of the ring provides a non-planar scaffold. | Increases the sp³ character of the molecule, which can lead to improved solubility and pharmacokinetic properties. nih.govru.nl |

Isosteric Replacements for Planar Aromatic Rings

One of the most powerful applications of the cyclobutane scaffold in modern medicinal chemistry is its use as a non-planar bioisostere for a 1,3-disubstituted (or meta-substituted) aromatic ring. nih.gov Phenyl rings are common in drug molecules but can be associated with poor solubility and susceptibility to metabolic oxidation. ucl.ac.uk

Replacing a planar phenyl ring with a saturated, three-dimensional 1,3-disubstituted cyclobutane scaffold, which can be synthesized from precursors like 2-(2-methylpropyl)cyclobutan-1-one, offers several advantages:

Increased sp³ Character: This replacement increases the fraction of sp³-hybridized carbons, a molecular characteristic often correlated with improved aqueous solubility and reduced promiscuity in binding. ru.nl

Improved Physicochemical Properties: Saturated scaffolds generally avoid the π-π stacking interactions that can contribute to low solubility in planar aromatic compounds. ucl.ac.uk

Novel Exit Vectors: The defined geometry of the cyclobutane ring projects substituents into different regions of three-dimensional space compared to a flat aromatic ring, allowing for exploration of new interactions within a binding pocket. nih.gov

Metabolic Stability: The C-C bonds of the cyclobutane ring are generally more stable to metabolic degradation than the C-H bonds of an aromatic ring. ru.nl

Rigid Linkers for Conformational Control

Beyond serving as a core scaffold, the 1,3-disubstituted cyclobutane unit derived from 2-(2-methylpropyl)cyclobutan-1-one can act as a rigid linker or spacer between two functional domains of a molecule. nih.gov In this role, it replaces a more flexible linker, such as an ethyl or propyl chain, to lock the relative orientation of the two connected molecular fragments.

This strategy is employed to:

Enhance Binding Affinity: As previously mentioned, pre-organizing a molecule into a bioactive conformation can lead to stronger binding to a target protein or receptor. nih.gov

Improve Permeability: Increased molecular rigidity has been shown in some cases to enhance cellular permeability. nih.gov

Recently, cyclobutane-based linkers have been used to create "stapled peptides," where the rigid cyclobutane structure helps to stabilize the peptide's secondary structure, such as an α-helix, making it more robust and biologically active. nih.govnih.gov

Q & A

Q. What are the recommended synthesis protocols for 2-(2-Methylpropyl)cyclobutan-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis of cyclobutanone derivatives typically involves [4+0] cyclization or ring-expansion strategies. For 2-(2-Methylpropyl)cyclobutan-1-one, key steps include:

- Substrate Selection : Use pre-functionalized precursors like β-keto esters or enol ethers to introduce the 2-methylpropyl group.

- Catalysis : Optimize Lewis acid catalysts (e.g., BF₃·OEt₂) to stabilize intermediates during cyclization.

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., ring-opening).

Studies on analogous compounds (e.g., 2-(4-fluorophenyl)cyclobutan-1-one) suggest yields improve with slow reagent addition and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Methylpropyl)cyclobutan-1-one?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclobutanone carbonyl at ~210 ppm in ¹³C NMR). For the 2-methylpropyl group, look for triplet splitting patterns in ¹H NMR.

- IR Spectroscopy : Confirm ketone functionality via a strong C=O stretch near 1750 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₈H₁₄O) and distinguishes isotopic peaks.

Comparative studies of cyclobutanone derivatives emphasize the need for deuteration experiments to resolve overlapping signals .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the reactivity of 2-(2-Methylpropyl)cyclobutan-1-one?

Methodological Answer: Substituent effects are critical for tuning reactivity:

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the carbonyl, enhancing nucleophilic attack (e.g., Grignard reactions).

- Steric Effects : Bulky groups (e.g., 2-methylpropyl) hinder access to the carbonyl, reducing reaction rates.

A comparative analysis of 2-(1-Methoxycyclohexyl) analogs shows that bulkier substituents lower solubility in polar solvents but improve thermal stability .

Q. What computational approaches predict the biological interactions of 2-(2-Methylpropyl)cyclobutan-1-one?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on the cyclobutanone ring’s strain energy and substituent hydrophobicity.

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the carbonyl group is a high-electron-density site prone to nucleophilic addition.

Studies on structurally similar compounds highlight the importance of solvent models (e.g., PCM) in simulating aqueous environments .

Q. How can researchers resolve contradictions in stability data for 2-(2-Methylpropyl)cyclobutan-1-one under varying storage conditions?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to light, heat, and humidity while monitoring purity via HPLC. For example, ’s impurity profiling methods (e.g., using C18 columns) can detect degradation products.

- Accelerated Stability Testing : Use Arrhenius equations to extrapolate shelf-life under standard conditions.

Conflicting data often arise from impurities or moisture content; thus, rigorous drying (e.g., molecular sieves) and inert storage (argon) are recommended .

Q. What analytical strategies detect and quantify trace impurities in 2-(2-Methylpropyl)cyclobutan-1-one?

Methodological Answer:

- HPLC-MS : Pair reverse-phase chromatography with tandem MS to identify impurities at ppm levels. Reference standards (e.g., 2-[4-(2-Methylpropyl)-phenyl]propanamide) aid in peak assignment .

- GC-FID : Monitor volatile byproducts (e.g., cyclopropane derivatives) with flame ionization detection.

Method validation should include spike-recovery experiments to ensure accuracy (±5% RSD) .

Comparative and Mechanistic Questions

Q. How does 2-(2-Methylpropyl)cyclobutan-1-one compare to other cyclobutanone derivatives in drug discovery?

Methodological Answer:

- Bioactivity Screening : Test against targets like kinases or GPCRs using high-throughput assays. Cyclobutanones with branched alkyl chains (e.g., 2-methylpropyl) often exhibit improved membrane permeability.

- SAR Studies : Compare logP values and polar surface areas to correlate structure with bioavailability.

Analogous compounds (e.g., 2-(2,2-Dichloro-1-methylcyclopropyl) derivatives) show enhanced metabolic stability due to reduced CYP450 interaction .

Q. What synthetic routes enable selective functionalization of the cyclobutanone ring in 2-(2-Methylpropyl)cyclobutan-1-one?

Methodological Answer:

- Protection/Deprotection : Temporarily mask the ketone with acetals to direct reactions to the alkyl chain.

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the 3-position.

Studies on 2-(1-Methoxycyclohexyl)cyclobutan-1-one demonstrate regioselective bromination at the α-carbon using NBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.